molecular formula C25H18ClN3O2 B6509705 17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 902514-87-8

17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No. B6509705
CAS RN: 902514-87-8
M. Wt: 427.9 g/mol
InChI Key: JLRUEXVQIVKLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound 17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is 427.1087545 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

The compound can be used in organic synthesis, particularly in reactions at the benzylic position . The presence of a benzyl group and a chlorophenyl group makes it a potential candidate for various organic reactions.

Protease Activated Receptor 4 (PAR4) Antagonist

The compound has been identified as a Protease Activated Receptor 4 (PAR4) antagonist . This suggests potential applications in the treatment of diseases where PAR4 plays a role, such as thrombosis and inflammation.

Calcium Antagonist

The compound has shown moderate anticalcium activity . This suggests potential applications in the treatment of diseases related to calcium channels, such as hypertension and angina.

Pharmaceutical Quality Control

The compound can be used as a pharmaceutical secondary standard for quality control testing . This is important in ensuring the safety and efficacy of pharmaceutical products.

Forensic Analysis

The compound can be identified in seized materials by various analytical techniques such as gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) for forensic analysis .

Optical Applications

The compound may have potential applications in optical switching, optical logic, memory devices, and signal processing due to its potential to modify and improve linear and nonlinear optical properties .

Anti-allergic Drugs

The compound could potentially be used in the synthesis of anti-allergic drugs, particularly as a histamine H1 receptor antagonist .

Antileishmanial and Antimalarial Activities

The compound has shown potent antileishmanial and antimalarial activities . This suggests potential applications in the treatment of leishmaniasis and malaria.

properties

IUPAC Name

17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c26-18-8-6-16(7-9-18)14-29-15-20-24(17-4-2-1-3-5-17)27-28-25(20)19-12-22-23(13-21(19)29)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRUEXVQIVKLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=CC=C5)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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